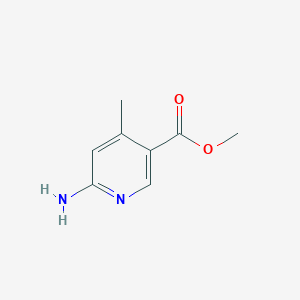

Methyl 6-amino-4-methylnicotinate

描述

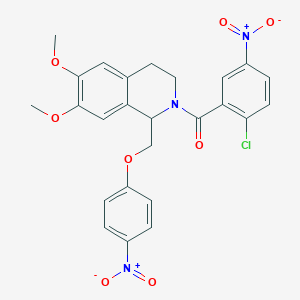

“Methyl 6-amino-4-methylnicotinate” is a chemical compound with the CAS Number: 179555-12-5 . It has a molecular weight of 166.18 . The IUPAC name for this compound is methyl 6-amino-4-methylnicotinate .

Molecular Structure Analysis

The InChI code for “Methyl 6-amino-4-methylnicotinate” is 1S/C8H10N2O2/c1-5-3-7 (9)10-4-6 (5)8 (11)12-2/h3-4H,1-2H3, (H2,9,10) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“Methyl 6-amino-4-methylnicotinate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

安全和危害

未来方向

作用机制

Target of Action

Methyl 6-amino-4-methylnicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .

Mode of Action

While the exact mode of action of Methyl 6-amino-4-methylnicotinate is not fully understood, it is thought to be similar to that of niacin and its derivatives. Niacin acts as an agonist for its receptors, triggering a cascade of intracellular events. This includes the inhibition of cyclic adenosine monophosphate (cAMP) production, leading to decreased lipolysis in adipose tissue and reduced free fatty acid levels in the plasma .

Biochemical Pathways

The activation of niacin receptors leads to the modulation of several biochemical pathways. One of the key pathways is the adenylate cyclase pathway, which is inhibited upon niacin binding. This results in decreased cAMP levels, leading to reduced protein kinase A (PKA) activity. PKA inhibition suppresses hormone-sensitive lipase, reducing the breakdown of triglycerides in adipose tissue .

Pharmacokinetics

These metabolites are then excreted in the urine .

Result of Action

The activation of niacin receptors by Methyl 6-amino-4-methylnicotinate can lead to various cellular effects. The most notable is the reduction in lipolysis in adipose tissue, leading to decreased levels of free fatty acids in the plasma. This can have beneficial effects in conditions characterized by elevated free fatty acid levels, such as hyperlipidemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-amino-4-methylnicotinate. Factors such as pH, temperature, and the presence of other substances can affect its stability and absorption. Furthermore, individual factors such as age, sex, genetic factors, and health status can influence its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

methyl 6-amino-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFJNCHHLJFFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-4-methylnicotinate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)

![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)

![1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene](/img/structure/B2892993.png)

![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)

![1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892998.png)

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid](/img/structure/B2893005.png)